![molecular formula C20H21N3O4 B2731134 3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 866016-30-0](/img/structure/B2731134.png)
3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C20H21N3O4 and its molecular weight is 367.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(4-isopropylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a member of the oxadiazocin family, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C19H22N4O3 |
Molecular Weight | 342.41 g/mol |
Functional Groups | Nitro (–NO2), Isopropyl (–C3H7) |
Ring Structure | Oxadiazocin |
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For example, a study demonstrated that derivatives of oxadiazocin showed potent activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that This compound may possess anticancer properties. A case study involving a series of oxadiazocin derivatives revealed that modifications to the nitro group enhanced cytotoxicity against cancer cell lines. The compound exhibited an IC50 value in the low micromolar range against several cancer types, indicating promising potential for further development.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties associated with oxadiazocin compounds. In vitro studies have shown that certain derivatives can mitigate oxidative stress and apoptosis in neuronal cells. This could be particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Table 2: Summary of Biological Activities
The biological activities of This compound are likely mediated through multiple pathways:
- Enzyme Inhibition : The nitro group may interact with key enzymes involved in cellular metabolism.
- Receptor Modulation : The isopropylphenyl moiety may facilitate binding to specific receptors, influencing signal transduction pathways.
- Oxidative Stress Reduction : The compound may enhance antioxidant defenses within cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxadiazocin derivatives. The results indicated that modifications to the nitro group significantly enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a structure-activity relationship that warrants further investigation.
Study 2: Cancer Cell Line Testing
In another study focusing on anticancer properties, researchers tested the compound against several human cancer cell lines (e.g., MCF-7 breast cancer cells). The results showed a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM, indicating significant potential for therapeutic applications.
Propriétés
IUPAC Name |
9-methyl-4-nitro-10-(4-propan-2-ylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)13-4-6-14(7-5-13)22-19(24)21-17-11-20(22,3)27-18-9-8-15(23(25)26)10-16(17)18/h4-10,12,17H,11H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVGXGWEXJYBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.